
2-(3-Aminomethyl-pyridin-2-yl)-ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Aminomethyl-pyridin-2-yl)-ethanol is an organic compound that features a pyridine ring substituted with an aminomethyl group and an ethanol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminomethyl-pyridin-2-yl)-ethanol typically involves the reaction of 3-aminomethylpyridine with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the opening of the ethylene oxide ring and subsequent nucleophilic attack by the aminomethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
2-(3-Aminomethyl-pyridin-2-yl)-ethanol can undergo various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(3-Formyl-pyridin-2-yl)-ethanol or 2-(3-Carboxy-pyridin-2-yl)-ethanol.
Reduction: 2-(3-Aminomethyl-piperidin-2-yl)-ethanol.
Substitution: Various substituted derivatives depending on the nature of the substituent.
科学研究应用
2-(3-Aminomethyl-pyridin-2-yl)-ethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 2-(3-Aminomethyl-pyridin-2-yl)-ethanol exerts its effects depends on its interaction with molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity. The ethanol group can also participate in hydrogen bonding, further stabilizing interactions with target molecules.
相似化合物的比较
Similar Compounds
3-(Aminomethyl)pyridine: Lacks the ethanol group, making it less versatile in forming hydrogen bonds.
2-(Aminomethyl)pyridine: Similar structure but different positioning of the aminomethyl group, leading to different reactivity and interaction profiles.
2-(Hydroxymethyl)pyridine: Contains a hydroxymethyl group instead of an aminomethyl group, affecting its chemical properties and applications.
Uniqueness
2-(3-Aminomethyl-pyridin-2-yl)-ethanol is unique due to the presence of both an aminomethyl group and an ethanol group, allowing it to participate in a wider range of chemical reactions and interactions compared to its analogs.
属性
分子式 |
C8H12N2O |
|---|---|
分子量 |
152.19 g/mol |
IUPAC 名称 |
2-[3-(aminomethyl)pyridin-2-yl]ethanol |
InChI |
InChI=1S/C8H12N2O/c9-6-7-2-1-4-10-8(7)3-5-11/h1-2,4,11H,3,5-6,9H2 |
InChI 键 |
MPGWSYCRHNSFGS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(N=C1)CCO)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


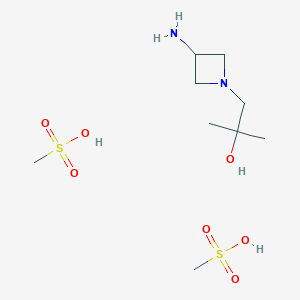
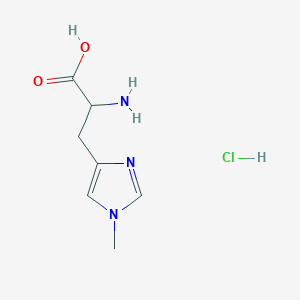
![2-(1-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)ethanamine](/img/structure/B12278537.png)
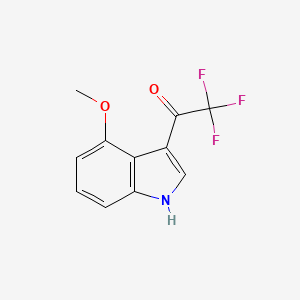
![N-(2-methylpropyl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B12278554.png)
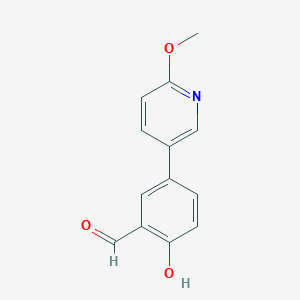
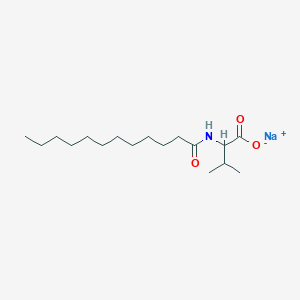
![2-{6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid](/img/structure/B12278568.png)
![6-methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde](/img/structure/B12278573.png)

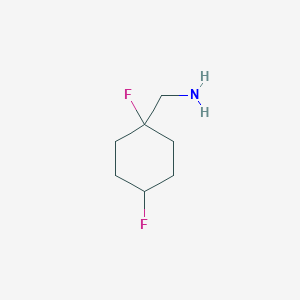
![2'-Deoxy-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-fluorouridine](/img/structure/B12278590.png)
![(2R,3R,4R,5R)-2-(4-amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((benzoyloxy)methyl)tetrahydrofuran-3,4-diyldibenzoate](/img/structure/B12278605.png)
![1-[(1S,2R)-2-methylcyclobutyl]ethan-1-one](/img/structure/B12278606.png)
